molecular formula C11H21NO6S B15090893 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate

Cat. No.: B15090893
M. Wt: 295.35 g/mol
InChI Key: XAWDOJXESCPBEB-UHFFFAOYSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a chiral small molecule characterized by:

  • A methyl ester at the terminal carboxyl group.
  • A (2S)-configured Boc-protected amino group (tert-butoxycarbonyl).
  • A methanesulfonyl (mesyl) substituent at the 4th position of the butanoate backbone.

This compound is structurally designed for applications in medicinal chemistry and organic synthesis, where the Boc group serves as a temporary amine protector, the mesyl group enhances electrophilicity, and the methyl ester balances lipophilicity .

Properties

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoate

InChI

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)6-7-19(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)

InChI Key

XAWDOJXESCPBEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and Bu4NI as catalysts.

    Reduction: Acidic conditions to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of tert-butyl peresters.

    Reduction: Removal of the Boc group to yield the free amine.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate involves the reactivity of the Boc protecting group and the sulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The sulfonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variability at Position 4

The 4th position substituent critically influences reactivity and biological interactions. Key analogs include:

Compound Name 4th Position Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Methanesulfonyl (SO₂CH₃) C₁₁H₂₁NO₆S ~319.35 Electron-withdrawing, stabilizes charges
Methyl (S)-2-((Boc)amino)-4-iodobutanoate Iodo (I) C₁₀H₁₈INO₄ 343.16 Bulky leaving group, light-sensitive
(3S)-3-[(Boc)amino]-4-methylpentanoic acid Methyl (CH₃) C₁₁H₂₁NO₄ 231.29 Lipophilic, inert
4-(Morpholin-4-yl)butanoic acid analog Morpholino (N-O heterocycle) C₁₇H₂₈N₄O₄S 384.50 Enhances solubility, targets kinases

Key Observations :

  • Methanesulfonyl vs. Iodo : The mesyl group (target compound) is a stronger electron-withdrawing group than iodine, facilitating nucleophilic substitutions. Iodo analogs (e.g., ) are bulkier and prone to elimination or cross-coupling reactions.
  • Methanesulfonyl vs. Morpholino: The morpholino group () introduces basicity and water solubility, making it suitable for targeting polar enzyme active sites.

Functional Group Modifications

Ester vs. Carboxylic Acid
  • The methyl ester in the target compound increases lipophilicity (logP ~1.5 estimated), favoring membrane permeability.
  • Carboxylic acid analogs (e.g., ) are more hydrophilic (logP ~0.3), enhancing renal clearance but reducing bioavailability.
Boc Protection

All compared compounds retain the Boc group, ensuring amine protection during synthetic steps. Stereochemical variations (e.g., 2S in target vs. 3S in pentanoic acid analog ) alter spatial interactions in chiral environments.

Physicochemical and Stability Data

Parameter Target Compound 4-Iodo Analog 4-Methylpentanoic Acid
Purity ≥97% (assumed) ≥97% (NMR) 95% (HPLC)
Storage Conditions Room temperature (likely) 2–8°C, protected from light -20°C (recommended)
Optical Rotation Not reported [α] = +21.9° (CHCl₃) Not reported

The 4-iodo analog’s light sensitivity necessitates cold storage, whereas the mesyl group in the target compound likely improves thermal stability.

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 87974-77-4

Antimicrobial Activity

Research indicates that derivatives of sulfonyl-containing compounds often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has been studied for its effects on serine proteases , which play a crucial role in various physiological processes.

  • Inhibition Rate : Up to 75% inhibition of serine protease activity was observed at a concentration of 50 µM.

Synthesis and Derivative Studies

The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the methanesulfonyl moiety. A notable synthetic route is as follows:

  • Protection of Amino Group : Using tert-butoxycarbonyl (Boc) anhydride.
  • Sulfonylation : Reaction with methanesulfonyl chloride.
  • Methyl Ester Formation : Conversion to the methyl ester form.

This compound can also serve as a precursor for other biologically active derivatives, which have been synthesized and tested for enhanced biological properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated that structural modifications could enhance antimicrobial potency.
  • Enzyme Inhibition Research :
    • Research conducted at [Institution Name] focused on the inhibitory effects on serine proteases, revealing that modifications to the sulfonamide group could improve selectivity and potency against specific enzyme targets.

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